Methyl 4-formylthiophene-2-carboxylate
Overview
Description
Methyl 4-formylthiophene-2-carboxylate is an organic compound with the molecular formula C₇H₆O₃S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl thiophene-2-carboxylate. This reaction typically uses Vilsmeier-Haack conditions, where a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) is employed. The reaction proceeds under controlled temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often using automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the formyl group directs incoming electrophiles to the 5-position of the ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methyl 4-carboxythiophene-2-carboxylate.
Reduction: Methyl 4-hydroxymethylthiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-formylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other materials that require thiophene-based structures.
Mechanism of Action
The mechanism of action of methyl 4-formylthiophene-2-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing nature of the formyl group, which activates the thiophene ring towards electrophilic substitution. In biological systems, its mechanism may involve interactions with cellular targets, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 4-formylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 2-formylthiophene-4-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Methyl 3-formylthiophene-2-carboxylate: Another isomer with distinct chemical properties and uses.
Thiophene-2-carboxylic acid: Lacks the formyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it valuable for targeted synthetic applications.
Properties
IUPAC Name |
methyl 4-formylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-10-7(9)6-2-5(3-8)4-11-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWBBQDQVAXJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522891 | |
Record name | Methyl 4-formylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-68-8 | |
Record name | Methyl 4-formylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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